molecular formula C8H6FN3O B12957243 2-Amino-7-fluoro-1,5-naphthyridin-3-ol

2-Amino-7-fluoro-1,5-naphthyridin-3-ol

Cat. No.: B12957243
M. Wt: 179.15 g/mol
InChI Key: QOXHLRYDBCCJKF-UHFFFAOYSA-N
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Description

2-Amino-7-fluoro-1,5-naphthyridin-3-ol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a fluorine atom at the 7th position, an amino group at the 2nd position, and a hydroxyl group at the 3rd position on the naphthyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-fluoro-1,5-naphthyridin-3-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-3-fluoropyridine with suitable aldehydes or ketones can lead to the formation of the desired naphthyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-fluoro-1,5-naphthyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted naphthyridines. These products have significant applications in medicinal chemistry and material science .

Scientific Research Applications

2-Amino-7-fluoro-1,5-naphthyridin-3-ol has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-7-fluoro-1,5-naphthyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1,5-naphthyridin-3-ol
  • 2-Amino-7-chloro-1,5-naphthyridin-3-ol
  • 2-Amino-7-bromo-1,5-naphthyridin-3-ol

Uniqueness

Compared to similar compounds, 2-Amino-7-fluoro-1,5-naphthyridin-3-ol exhibits unique properties due to the presence of the fluorine atom. This fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity towards molecular targets. These properties make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H6FN3O

Molecular Weight

179.15 g/mol

IUPAC Name

2-amino-7-fluoro-1,5-naphthyridin-3-ol

InChI

InChI=1S/C8H6FN3O/c9-4-1-6-5(11-3-4)2-7(13)8(10)12-6/h1-3,13H,(H2,10,12)

InChI Key

QOXHLRYDBCCJKF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=CC(=C(N=C21)N)O)F

Origin of Product

United States

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